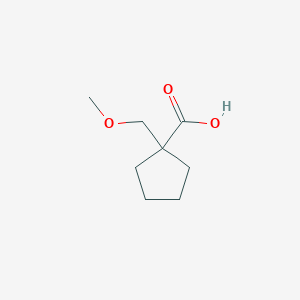acetic Acid CAS No. 1210220-80-6](/img/structure/B1419602.png)
[2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid
Overview
Description
Scientific Research Applications
Anticancer and Antioxidant Potential
- A study by Awad et al. (2018) explored the design and synthesis of novel α-aminophosphonates with quinazolinone moiety, showing excellent to moderate anti-proliferative activity against various cell lines and potent antioxidant properties Awad et al. (2018).
Advanced Oxidation Processes
- Research by Sun and Pignatello (1993) identified the transient products formed during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, contributing to wastewater treatment studies Sun and Pignatello (1993).
Herbicide Residue Analysis
- Zheng et al. (2020) investigated the residues and dietary risk assessments of 2,4-D isooctyl ester and related compounds in corn or soybean fields, highlighting the need for accurate analysis of these substances Zheng et al. (2020).
Antibacterial and Antifungal Activities
- A study by Sayed et al. (2003) on the synthesis of certain compounds, including 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, revealed their potential antimicrobial and antifungal activities Sayed et al. (2003).
Soil Adsorption and Bioremediation
- Ololade et al. (2015) examined the adsorption of 2,4-dichlorophenoxyl acetic acid onto soil components, providing insights into the environmental fate of this herbicide and its implications for bioremediation Ololade et al. (2015).
Electrooxidation for Degradation
- Jaafarzadeh et al. (2018) studied a hybrid process combining electrooxidation (EO) and Oxone for the degradation of 2,4-D from aqueous solutions, contributing to water purification technologies Jaafarzadeh et al. (2018).
Ecological Impact Studies
- Gandhi et al. (2000) critically evaluated the cancer risk from 2,4-D, providing important information on the potential health impacts of this chemical in the environment Gandhi et al. (2000).
properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)hydrazinyl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-1-2-6(5(10)3-4)11-12-7(13)8(14)15/h1-3,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIUKVPEVMKZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)








